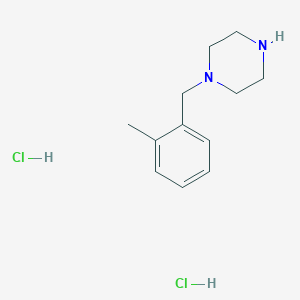

1-(2-Methylbenzyl)piperazine dihydrochloride

Description

BenchChem offers high-quality 1-(2-Methylbenzyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylbenzyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNSMSIMMNLDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathways for 1-(2-Methylbenzyl)piperazine Dihydrochloride

[1][2]

Executive Summary

1-(2-Methylbenzyl)piperazine dihydrochloride (CAS: 5321-51-7) is a pharmacologically significant piperazine derivative, often utilized as a building block in the synthesis of central nervous system (CNS) active agents.[1][2][3] Its structural core—an N-monosubstituted piperazine—presents a classic challenge in organic synthesis: preventing the formation of the N,N'-disubstituted byproduct.[1][2]

This technical guide details two validated synthesis pathways:

Retrosynthetic Analysis

To design the most efficient forward synthesis, we first disconnect the target molecule at the benzylic amine bond.[1][2]

Figure 1: Retrosynthetic disconnection revealing the two primary building blocks: the piperazine heterocycle and the o-xylyl electrophile.[1][2]

Pathway A: Nucleophilic Substitution (SN2)

This is the most direct and cost-effective method for gram-to-kilogram scale synthesis.[1][2] The critical control parameter is the stoichiometry of piperazine .[1][2]

Mechanism & Logic

The reaction proceeds via an SN2 mechanism where the secondary amine of piperazine attacks the benzylic carbon of 2-methylbenzyl chloride.[1][2]

-

Challenge: The product (secondary amine) is often more nucleophilic than the starting material, leading to N,N'-bis(2-methylbenzyl)piperazine.[1][2]

-

Solution: Use a large excess of piperazine (4–5 equivalents).[1][2] This statistically favors the collision of the alkyl halide with unreacted piperazine rather than the mono-alkylated product.[1][2]

Experimental Protocol

Reagents:

-

Piperazine (anhydrous or hexahydrate): 43.0 g (0.50 mol)[1][2]

-

Acid for Salt Formation: Concentrated HCl (12M) or HCl in Ethanol[1][2]

Step-by-Step Methodology:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 43.0 g of piperazine (5 equiv) in 150 mL of absolute ethanol . Heat to 60–65°C to ensure complete dissolution.[1][2]

-

Addition: Add 14.06 g of 2-methylbenzyl chloride (1 equiv) dropwise over 30 minutes. Note: Slow addition maintains a high local concentration of piperazine relative to the halide.[1][2]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH4OH 90:10:1). The starting halide spot should disappear.[1][2]

-

Solvent Removal: Cool the mixture and remove ethanol under reduced pressure (rotary evaporator).

-

Work-up (Removal of Excess Piperazine):

-

Resuspend the residue in 100 mL of water .

-

Extract the product with Dichloromethane (DCM) (3 x 50 mL).[1][2] Note: Unreacted piperazine is highly water-soluble and will remain in the aqueous phase, while the mono-benzyl derivative partitions into the organic phase.[1][2]

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude free base as a pale yellow oil.[1][2]

-

-

Salt Formation: Dissolve the crude oil in 50 mL of ethanol. Cool in an ice bath and add HCl in ethanol (or conc. HCl) dropwise until pH < 2.[1][2] The dihydrochloride salt will precipitate as a white solid.[2]

-

Recrystallization: Recrystallize from ethanol/ether to yield pure 1-(2-methylbenzyl)piperazine dihydrochloride .

Pathway B: Reductive Amination

This pathway is preferred when high selectivity is required or if 2-methylbenzyl chloride is unavailable.[1][2] It avoids the formation of quaternary ammonium salts.[2][4]

Mechanism & Logic[1][2]

-

Imine Formation: Condensation of 2-methylbenzaldehyde with piperazine to form an iminium intermediate.[1][2]

-

Reduction: Selective reduction of the iminium bond using Sodium Triacetoxyborohydride (STAB).[1][2] STAB is mild and reduces imines faster than aldehydes, preventing side reactions.[1][2]

Experimental Protocol

Reagents:

-

Sodium Triacetoxyborohydride (STAB): 31.8 g (0.15 mol)[1][2]

-

Catalyst: Acetic Acid (glacial, 1-2 drops)

Step-by-Step Methodology:

-

Imine Formation: In a dry flask under nitrogen atmosphere, mix 2-methylbenzaldehyde and piperazine in 200 mL of DCE . Add catalytic acetic acid.[1][2] Stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO3 .

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.[1][2]

-

Purification: Dry the organic phase (MgSO4) and concentrate. The crude product can be purified via column chromatography if necessary, or converted directly to the hydrochloride salt as described in Pathway A.[1][2]

Comparative Workflow Visualization

Figure 2: Comparative workflow of Nucleophilic Substitution vs. Reductive Amination.[1][2]

Analytical Characterization

To validate the synthesis of 1-(2-methylbenzyl)piperazine dihydrochloride , the following data should be obtained.

| Test | Expected Result / Diagnostic Signals |

| Appearance | White to off-white crystalline solid.[1][2] |

| Solubility | Highly soluble in water; insoluble in diethyl ether.[1][2] |

| 1H NMR (D2O) | δ 2.35 (s, 3H) : Methyl group on the aromatic ring.δ 3.3–3.6 (m, 8H) : Piperazine ring protons (shifted downfield due to salt form).δ 4.3 (s, 2H) : Benzylic methylene protons.δ 7.2–7.4 (m, 4H) : Aromatic protons.[1][2] |

| MS (ESI+) | m/z = 191.15 [M+H]+ (Calculated for C12H19N2).[1][2] |

| Melting Point | Typical for piperazine dihydrochlorides: >240°C (dec.) .[1][2] Note: Exact MP should be determined experimentally as solvates can vary. |

Safety & Handling

-

Piperazine: Strong sensitizer.[1][2] Inhalation can cause asthma-like symptoms.[1][2][5] Handle in a fume hood.

-

2-Methylbenzyl chloride: Lachrymator and corrosive.[1][2] Causes severe skin burns.[1][2][3][5][6]

-

Dihydrochloride Salt: Generally stable but hygroscopic.[1][2][3][5] Store in a desiccator.

References

-

Organic Syntheses. "1-Benzylpiperazine". Org.[1][2] Synth.1955 , 35,[1][2] 72. Link[2]

- Foundational protocol for benzylpiperazine synthesis via SN2 substitution.

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine".[1][2] Link[1][2]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] J. Org.[1][2] Chem.1996 , 61, 3849-3862.[1][2] Link[1][2]

- Authoritative source for the reductive amin

-

Sigma-Aldrich. "1-(2-Methylbenzyl)piperazine dihydrochloride Product Page".[1][2] Link

- Verification of commercial availability and salt stoichiometry.

Sources

- 1. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | C11H18Cl2N2 | CID 12198046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. fishersci.com [fishersci.com]

Technical Guide: Putative Mechanism of Action of 1-(2-Methylbenzyl)piperazine (2-MBP)

[1]

Executive Summary

1-(2-Methylbenzyl)piperazine (2-MBP) is a synthetic piperazine derivative and a regioisomer of the psychostimulant 1-benzylpiperazine (BZP).[1] While BZP and its 3-methyl (3-MBP) and 4-methyl (4-MBP) analogs have been extensively characterized as non-selective monoamine transporter substrates, the ortho-substituted 2-MBP remains less defined in primary literature.[1]

Based on established Structure-Activity Relationships (SAR) of the benzylpiperazine scaffold, 2-MBP is classified as a putative monoamine releasing agent with primary activity at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). However, the steric bulk of the ortho-methyl group likely alters its binding conformation, potentially reducing potency or shifting selectivity compared to its para- and meta-isomers.[1] This guide outlines the theoretical pharmacological framework, supported by SAR analysis, and defines the experimental protocols required to validate its mechanism.

Chemical Structure & Properties

The pharmacological distinctiveness of 2-MBP arises from the specific placement of the methyl group on the aromatic ring.

| Property | Detail |

| IUPAC Name | 1-[(2-Methylphenyl)methyl]piperazine |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molar Mass | 190.29 g/mol |

| Structural Class | Phenylpiperazine / Benzylpiperazine |

| Key Structural Feature | Ortho-Methylation: Introduces steric hindrance near the benzylic carbon, potentially affecting rotational freedom and binding pocket fit within monoamine transporters.[1][2] |

| Lipophilicity (LogP) | ~2.5 (Predicted) – Facilitates Blood-Brain Barrier (BBB) penetration. |

Putative Mechanism of Action (Pharmacodynamics)

Primary Mechanism: Monoamine Transporter Reversal

Like its parent compound BZP, 2-MBP is hypothesized to act as a substrate-type releaser rather than a simple reuptake inhibitor.[1]

-

Transporter Recognition: 2-MBP binds to the substrate site of NET and DAT.[1]

-

Translocation: The molecule is transported into the presynaptic neuron.

-

VMAT2 Interaction: Inside the cytosol, it may interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing leakage of neurotransmitters from storage vesicles.

-

Reverse Transport: The accumulation of cytosolic neurotransmitters triggers the reversal of membrane transporters (NET/DAT), effluxing Norepinephrine (NE) and Dopamine (DA) into the synaptic cleft.

The "Ortho-Effect" (SAR Analysis)

The ortho-substitution distinguishes 2-MBP from the more potent 4-MBP.[1]

-

Steric Hindrance: The 2-methyl group may clash with residues in the S1 binding pocket of the transporter, potentially lowering affinity (Ki) compared to the para-isomer.

-

Selectivity Shift: Ortho-substitution in similar scaffolds (e.g., amphetamines) often reduces dopaminergic potency while retaining noradrenergic activity. Therefore, 2-MBP is predicted to be NET-selective , resulting in a sympathomimetic profile (tachycardia, hypertension) with reduced euphoric potential compared to BZP.[1]

Secondary Targets

-

5-HT Receptors: Benzylpiperazines often exhibit weak agonist activity at 5-HT₂A/C receptors.[1] The 2-methyl substitution typically dampens this affinity compared to 3-trifluoromethyl (TFMPP) analogs.[1]

-

Sigma Receptors: N-substituted piperazines are known Sigma-1 receptor ligands. 2-MBP may possess off-target affinity here, potentially modulating calcium signaling.[1]

Visualization: Synaptic Mechanism & Experimental Workflow

The following diagram illustrates the putative mechanism of action at the synaptic cleft and the experimental decision tree for validation.

Caption: Figure 1 (Left) depicts the substrate-based release mechanism at the noradrenergic terminal. Figure 2 (Right) outlines the sequential screening cascade required to confirm this mechanism.

Experimental Protocols for Validation

To empirically validate the mechanism of 2-MBP, the following self-validating protocols are recommended.

Protocol A: Monoamine Transporter Binding Assay (Ki Determination)

Objective: Determine the affinity of 2-MBP for DAT, NET, and SERT.

-

Tissue Preparation: Homogenize rat striatum (for DAT) and cerebral cortex (for NET/SERT) in ice-cold sucrose buffer.

-

Radioligands:

-

DAT: [³H]WIN 35,428

-

NET: [³H]Nisoxetine

-

SERT: [³H]Citalopram

-

-

Incubation: Incubate membranes with 2-MBP (concentration range: 1 nM – 100 µM) and radioligand for 60-120 mins at 4°C (to prevent uptake).

-

Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

using the Cheng-Prusoff equation.[1]-

Validation Criteria: Reference compound (e.g., Cocaine or BZP) must yield

values within 10% of historical data.

-

Protocol B: Synaptosomal Release Assay

Objective: Distinguish between a reuptake inhibitor (e.g., Cocaine) and a releaser (e.g., Amphetamine/BZP).

-

Pre-loading: Incubate synaptosomes with [³H]DA or [³H]NE for 20 mins to load the vesicles.

-

Wash: Remove extracellular radiolabel by centrifugation and resuspension.

-

Challenge: Expose pre-loaded synaptosomes to 2-MBP (10 µM) for 5 minutes.

-

Measurement: Centrifuge and measure radioactivity in the supernatant (efflux).

-

Interpretation:

-

Releaser: Significant increase in supernatant radioactivity compared to baseline.

-

Reuptake Inhibitor: No significant increase in efflux (only prevents uptake of new substrate).

-

Pharmacokinetics & Metabolism (ADME)

Metabolic Pathways

Based on the metabolism of BZP and methyl-substituted analogs, 2-MBP is expected to undergo:

-

Aromatic Hydroxylation: CYP450-mediated oxidation at the 3- or 4-position of the phenyl ring (sterically favored away from the ortho-methyl).[1]

-

N-Dealkylation: Cleavage of the benzyl-nitrogen bond, yielding Piperazine and 2-Methylbenzyl alcohol .[1]

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites for renal excretion.

Toxicology Implications[1][3]

-

CYP Inhibition: Benzylpiperazines are known inhibitors of CYP2D6. 2-MBP may competitively inhibit the metabolism of co-administered drugs (e.g., DXM, MDMA), increasing the risk of serotonin syndrome or toxicity.

-

Renal Excretion: The parent compound and metabolites are primarily excreted in urine. Acidification of urine typically accelerates clearance.

References

-

Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

-

Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines." British Journal of Pharmacology.

-

Elliott, S. (2011). "Current awareness of piperazine-derived 'party pill' constituents."[1] Drug Testing and Analysis.

-

Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.

-

PubChem Compound Summary. "1-(2-Methylbenzyl)piperazine."[1] National Center for Biotechnology Information.

The Mono-Substituted Piperazine Scaffold: Synthetic Strategies and Medicinal Chemistry Applications

Executive Summary

The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Posaconazole). Its value lies in its physicochemical versatility: it serves as a semi-rigid linker that modulates lipophilicity, enhances aqueous solubility via protonation, and acts as a hydrogen bond acceptor/donor.

This technical guide focuses specifically on mono-substituted piperazine derivatives —the critical intermediates and pharmacophores where only one nitrogen (N1) or carbon is functionalized. Achieving selectivity for mono-substitution over bis-substitution is a primary synthetic challenge. This document outlines the structural biology, selective synthetic protocols, and metabolic fate of these derivatives.

The Pharmacophore: Structural & Physicochemical Properties[1]

Conformational Dynamics

Unlike flat aromatic rings, piperazine adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions. This 3D geometry is critical for receptor binding, particularly in G-Protein Coupled Receptors (GPCRs) like the 5-HT (serotonin) family.

-

Equatorial Preference: Bulky substituents at N1 predominantly occupy the equatorial position to avoid steric clash.

-

Rigidity vs. Flexibility: While the ring itself is relatively rigid, the N-substituents allow for "induced fit" binding modes.

Acid-Base Chemistry (pKa Modulation)

Piperazine is a diprotic base.[1] Understanding its ionization state is essential for predicting blood-brain barrier (BBB) penetration and lysosomal trapping.

| Species | Approximate pKa | Physiological State (pH 7.[2]4) |

| Piperazine (H₂L²⁺) | pKa₁ ~ 5.3 | Minor species |

| Piperazine (HL⁺) | pKa₂ ~ 9.7 | Dominant Species (Mono-cationic) |

| N-Aryl Piperazine | pKa ~ 6.0–8.0 | Variable (Electronic effects of aryl ring) |

Medicinal Impact: The N1-nitrogen often acts as the basic center interacting with Aspartate residues in receptor binding pockets (e.g., Asp3.32 in 5-HT receptors).

Synthetic Methodologies: The Selectivity Challenge

The core synthetic difficulty is the symmetric nature of piperazine. Direct alkylation often leads to a statistical mixture of mono-substituted, bis-substituted, and unreacted starting material.

Strategy A: The "Excess" Method (Kinetic Control)

To favor mono-alkylation without protecting groups, the reaction is driven by stoichiometry.

-

Protocol: Use a large excess of piperazine (3.0 to 5.0 equivalents) relative to the alkyl halide.

-

Mechanism: The high concentration of unreacted piperazine ensures it competes effectively against the mono-product for the alkylating agent.

-

Drawback: Requires tedious recovery of unreacted piperazine.

Strategy B: Orthogonal Protection (Thermodynamic Control)

The industry-standard approach involves desymmetrization using protecting groups, typically tert-butyloxycarbonyl (Boc) or Benzyl (Bn).

-

Mono-protection: React piperazine with Boc₂O (controlled pH or stoichiometry).

-

Functionalization: React the free amine (N4) with the desired electrophile.

-

Deprotection: Remove Boc (TFA/HCl) to reveal the mono-substituted product.

Visualization of Synthetic Logic

Caption: Comparison of direct alkylation (prone to bis-impurity) vs. orthogonal protection strategy (high fidelity).

Therapeutic Applications: The 5-HT Paradigm

Mono-substituted arylpiperazines are the defining pharmacophore for ligands targeting Serotonin (5-HT) receptors.

Long-Chain Arylpiperazines (LCAPs)

This structural class connects an arylpiperazine "head" to a terminal "tail" via an alkyl linker.

-

Head Group (Arylpiperazine): Binds to the orthosteric site (Asp3.32). The nature of the aryl ring (e.g., 2-methoxyphenyl) dictates selectivity between 5-HT1A, D2, and alpha-1 receptors.

-

Linker: usually 2–4 carbons.

-

Tail Group: Provides secondary interactions (often hydrophobic or H-bonding) in the vestibule of the receptor.

Example Drugs:

-

Buspirone: 5-HT1A partial agonist (Anxiolytic).

-

Aripiprazole: D2 partial agonist / 5-HT1A partial agonist (Antipsychotic).

Drug Metabolism & Pharmacokinetics (DMPK)

Piperazine rings are metabolic "soft spots." Understanding these pathways is crucial for improving half-life (

Metabolic Pathways[4]

-

N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can oxidize the tertiary nitrogen to an N-oxide.

-

N-Dealkylation: CYP-mediated oxidative cleavage of the N-substituent.[3]

-

Ring Hydroxylation: Oxidation of the carbon skeleton, often followed by ring opening or glucuronidation.

-

Bioactivation: In rare cases (e.g., specific 1,3-disubstituted derivatives), oxidation can lead to reactive iminium ions or ring contraction to imidazolines [1].

Metabolic Map

Caption: Primary metabolic fates of the piperazine scaffold mediated by Phase I and Phase II enzymes.

Experimental Protocols

Protocol A: Selective Synthesis of N-Boc-Piperazine

A robust method for creating a mono-protected scaffold suitable for further derivatization.

Reagents:

-

Piperazine (anhydrous)[1]

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Triethylamine (Et₃N)

Step-by-Step Methodology:

-

Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 3.0 equiv ) in DCM (150 mL). The excess is crucial to statistically favor mono-protection.

-

Note: If solubility is an issue, use MeOH, but DCM simplifies workup.

-

-

Controlled Addition: Dissolve Boc₂O (8.44 g, 38.7 mmol, 1.0 equiv ) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 60 minutes at 0°C.

-

Causality: Slow addition keeps the local concentration of Boc₂O low relative to the excess piperazine, preventing bis-protection.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

-

Workup (Filtration): If using DCM, the bis-Boc byproduct is often less soluble and may precipitate. Filter off any solids.

-

Workup (Extraction): Wash the organic layer with water (3 x 50 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Typically 85–95% as a white solid.

-

Validation: ¹H NMR (CDCl₃) should show a singlet for the Boc group (~1.45 ppm) and two distinct triplets for the piperazine ring protons.

-

Protocol B: General N-Alkylation of Mono-Substituted Piperazine

Attaching the pharmacophore to a halide (R-X).

-

Setup: In a round-bottom flask, combine N-Boc-piperazine (1.0 equiv), Alkyl Halide (1.1 equiv), and K₂CO₃ (2.5 equiv) in Acetonitrile (MeCN).

-

Reflux: Heat to 60–80°C for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Filter off inorganic salts (K₂CO₃/KX). Concentrate the filtrate.

-

Deprotection: Dissolve residue in DCM. Add TFA (10–20 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.

-

Free Base Formation: Basify with NaOH (1M) to pH >10 and extract with DCM to obtain the free amine mono-substituted product.

References

-

Kalgutkar, A. S., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.[6] Chemical Research in Toxicology, 18(10), 1530–1537. Link

-

López-Rodríguez, M. L., et al. (2002).[8] Arylpiperazine derivatives acting at 5-HT(1A) receptors.[8][9][10][11] Current Medicinal Chemistry, 9(4), 443–469.[8] Link

-

Chao, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2168. Link

-

Boley, A. J., et al. (2024).[12] Synthesis of Monosubstituted Piperazine Derivatives via Trimethylacetic Arylcarboxylic Anhydrides. Journal of the American Chemical Society, 146, 31114-31123.[12] Link

-

Romanelli, M. N., et al. (2022).[2] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(3), 261-276. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]

- 8. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organic-chemistry.org [organic-chemistry.org]

1-(2-Methylbenzyl)piperazine dihydrochloride material safety data sheet (MSDS)

Technical Guide & Material Safety Data Sheet (MSDS): 1-(2-Methylbenzyl)piperazine dihydrochloride

Executive Summary & Scientific Context

1-(2-Methylbenzyl)piperazine dihydrochloride (CAS 5321-51-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. As a privileged scaffold, the benzylpiperazine motif is fundamental to the design of centrally acting therapeutic agents, particularly ligands targeting sigma-1 (

According to Glennon’s established pharmacophore model for

Physicochemical Profiling

The dihydrochloride salt form is specifically engineered to enhance the compound's aqueous solubility and stability against oxidative degradation compared to its free base counterpart (CAS 5321-47-1)[4].

| Property | Value |

| Chemical Name | 1-(2-Methylbenzyl)piperazine dihydrochloride |

| CAS Number | 5321-51-7 (Salt)[1] / 5321-47-1 (Free Base)[4] |

| Molecular Formula | |

| Molecular Weight | 263.21 g/mol (Salt)[1] / 190.28 g/mol (Free Base)[5] |

| LogP | 2.32[1] |

| Hydrogen Bond Donors | 1 (Piperazine NH) |

| Hydrogen Bond Acceptors | 2 (Piperazine Nitrogens) |

| Physical Form | Solid[1] |

Toxicological Assessment & GHS Classification

Understanding the causality behind a compound's hazard profile is critical for proactive safety. The dihydrochloride salt is inherently acidic upon dissolution. When exposed to physiological moisture (such as sweat, tears, or mucous membranes), the salt dissociates to release hydrochloric acid equivalents. This leads to localized pH drops that cause rapid protein denaturation and tissue irritation.

Based on standard Global Harmonized System (GHS) classifications for this chemical class[4]:

-

Acute Tox. 4 (Oral): Harmful if swallowed (H302).

-

Skin Irrit. 2: Causes skin irritation (H315).

-

Eye Irrit. 2: Causes serious eye irritation (H319).

-

STOT SE 3: May cause respiratory irritation (H335).

Precautionary Directives:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

Laboratory Safety & Emergency Response Workflow

A self-validating safety protocol ensures that exposure risks are mitigated through engineered workflows rather than reactive measures alone.

Figure 1: Emergency response and first-aid workflow for exposure incidents.

Experimental Handling Protocol:

-

Environmental Control: Perform all weighing and transfer operations within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Causality: The fine powder of the dihydrochloride salt is easily aerosolized; containment prevents inhalation of the respiratory irritant.

-

PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness), splash-proof safety goggles, and a lab coat. If ventilation is inadequate, a Type ABEK respirator filter is required[4].

-

Spill Mitigation: In the event of a solid spill, do not dry sweep. Moisten the spill with water to suppress dust, neutralize cautiously with a mild base (e.g., sodium bicarbonate) to counteract the acidic dihydrochloride nature, and sweep into a labeled hazardous waste container.

Mechanistic Insights & Synthetic Utility

1-(2-Methylbenzyl)piperazine dihydrochloride is rarely the final therapeutic agent; it is a synthetic precursor. To utilize the secondary amine in cross-coupling, acylation, or alkylation reactions, the dihydrochloride salt must first be converted to its nucleophilic free base form.

Figure 2: Synthetic derivatization workflow of 1-(2-Methylbenzyl)piperazine.

Step-by-Step Freebasing Protocol:

-

Suspend 1.0 equivalent of 1-(2-Methylbenzyl)piperazine dihydrochloride in dichloromethane (DCM) at a ratio of 10 mL/g.

-

Add 2.5 equivalents of 1M aqueous NaOH dropwise under vigorous stirring at 0°C. Causality: The excess base neutralizes the two equivalents of HCl, deprotonating the piperazine ring and driving the now-lipophilic free base into the organic phase.

-

Separate the organic layer, extract the aqueous layer twice with fresh DCM, and dry the combined organic phases over anhydrous

. -

Concentrate under reduced pressure to yield the free base as a viscous oil, ready for immediate derivatization.

Analytical Validation Workflow

To ensure experimental integrity, the purity and identity of the compound must be validated prior to library synthesis. This forms a self-validating loop before committing resources to downstream chemistry.

-

Sample Preparation: Dissolve 1 mg of the salt in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

-

LC-MS Analysis: Utilize a C18 reverse-phase column. The expected mass-to-charge ratio (

) for the protonated molecular ion -

NMR Verification:

NMR (in

References

-

[5] PubChem. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212. Available at:[Link]

-

[3] PubMed Central (PMC). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available at:[Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2-Methylbenzyl)piperazine 97 5321-47-1 [sigmaaldrich.com]

- 5. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Characterization of 2-Methylbenzylpiperazine (2-MBP): Target Identification and Validation Protocols

The following technical guide details the investigation of biological targets for 2-methylbenzylpiperazine (2-MBP) , a structural isomer of the known psychostimulant 1-benzylpiperazine (BZP).

Executive Summary & Compound Definition

2-methylbenzylpiperazine (2-MBP) is a synthetic piperazine derivative and an ortho-methyl isomer of BZP. While BZP is a well-characterized non-selective monoamine releasing agent, the introduction of a methyl group at the ortho position (C2) of the benzyl ring introduces steric constraints that may significantly alter its binding affinity and selectivity profiles at monoamine transporters (MATs).

This guide outlines a rigorous, self-validating workflow to transition 2-MBP from a theoretical structure to a pharmacologically characterized entity. The primary hypothesis, based on Structure-Activity Relationships (SAR) of the benzylpiperazine class, posits that 2-MBP acts as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , with reduced potency compared to BZP due to steric hindrance at the binding site.

Structural Context[1]

-

Chemical Name: 1-(2-methylbenzyl)piperazine

-

Molecular Formula: C12H18N2

-

Key Structural Feature: Ortho-substitution on the aromatic ring. In phenethylamine SAR, ortho-substituents often reduce potency (e.g., 2-methylamphetamine vs. 4-methylamphetamine). This investigation will determine if this trend holds for the piperazine scaffold.

Phase I: In Silico Target Prediction & Molecular Docking

Before wet-lab synthesis, computational modeling provides the "priors" for experimental design.

Homology Modeling of Transporters

Since human DAT (hDAT) and NET (hNET) crystal structures are complex, use Drosophila DAT (dDAT) templates or AlphaFold-predicted human structures.

Protocol:

-

Ligand Preparation: Energy minimize the 2-MBP structure (protonated at physiological pH 7.4) using DFT (Density Functional Theory) methods (e.g., B3LYP/6-31G*).

-

Protein Preparation: Import hDAT/hNET structures (PDB ID: 4M48 for dDAT template). Remove endogenous ligands and water molecules.

-

Docking: Use AutoDock Vina or Gold . Define the binding pocket around the S1 site (central substrate binding site).

-

Scoring: Compare the binding energy (

) of 2-MBP against BZP (reference) and Cocaine (inhibitor control).

Success Metric: If 2-MBP shows a binding energy within -7 to -9 kcal/mol, it is a viable ligand for in vitro testing.

Phase II: Primary Screening (Radioligand Binding Assays)

This phase determines the affinity (Ki) of 2-MBP for specific targets. We focus on DAT, NET, and SERT.

Experimental Logic

To distinguish between "binding" and "function," we first measure displacement. We use high-affinity radioligands that bind to the transporter. If 2-MBP binds, it will displace the radioligand, reducing the radioactive signal.

Protocol: DAT Radioligand Competition Assay

Objective: Determine Ki of 2-MBP at the Dopamine Transporter.

Materials:

-

Source Tissue: Rat striatal membranes or HEK-293 cells stably expressing hDAT.

-

Radioligand: [³H]WIN 35,428 (highly selective DAT inhibitor).

-

Non-specific control: 10 µM Nomifensine.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation: In a 96-well plate, add:

-

25 µL [³H]WIN 35,428 (Final conc: 2 nM).

-

25 µL 2-MBP (Concentration range:

M to -

200 µL Membrane suspension (20-40 µg protein).

-

-

Equilibrium: Incubate for 2 hours at 4°C (to prevent uptake/metabolism).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester.

-

Quantification: Count radioactivity via Liquid Scintillation Spectroscopy.

Data Analysis:

Fit data to a one-site competition model using non-linear regression (GraphPad Prism).

Data Presentation Template

| Target | Radioligand | Reference Compound (Ki) | 2-MBP (Predicted Ki) |

| hDAT | [³H]WIN 35,428 | BZP (~500 nM) | TBD (Likely >500 nM) |

| hNET | [³H]Nisoxetine | BZP (~50 nM) | TBD |

| hSERT | [³H]Citalopram | BZP (>10,000 nM) | TBD |

Phase III: Functional Characterization (Uptake vs. Release)

Binding affinity does not reveal efficacy. 2-MBP could be a blocker (like cocaine) or a releaser (like amphetamine).

The Distinction Protocol

We compare the inhibition of uptake in the presence and absence of a vesicular monoamine transporter (VMAT) inhibitor (Reserpine). However, the gold standard is Superfusion .

Protocol: Synaptosomal [³H]Dopamine Release Assay

Objective: Confirm if 2-MBP induces reverse transport (release) of dopamine.

Methodology:

-

Pre-loading: Incubate rat striatal synaptosomes with [³H]Dopamine (10 nM) for 15 min at 37°C to load the vesicles.

-

Superfusion: Transfer synaptosomes to micro-superfusion chambers. Perfuse with Krebs-Henseleit buffer to wash away extracellular [³H]DA.

-

Stimulation: Switch perfusion buffer to one containing 2-MBP (1 µM or 10 µM).

-

Collection: Collect perfusate fractions every 2 minutes.

-

Analysis: Measure radioactivity in fractions. A spike in radioactivity upon 2-MBP addition indicates efflux (release).

Causality Check:

-

If 2-MBP causes release only in the presence of Ca²⁺, it is an impulse-dependent mechanism.

-

If 2-MBP causes release independent of Ca²⁺, it acts as a transporter substrate (translocation).

Visualization of Investigation Workflow

The following diagram illustrates the logical flow from computational prediction to functional validation.

Caption: Figure 1. Strategic workflow for characterizing 2-MBP, moving from structural prediction to functional categorization.

Metabolic Stability & Toxicology

Piperazine derivatives are often metabolized by CYP2D6.[1] Understanding metabolic stability is crucial for interpreting in vivo toxicity.

Microsomal Stability Assay

Protocol:

-

Incubate 2-MBP (1 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system.

-

Sample at t=0, 15, 30, 60 min.

-

Quench with acetonitrile containing internal standard.

-

Analyze via LC-MS/MS .

-

Target Metabolites: Look for hydroxylation on the benzyl ring and N-dealkylation (yielding piperazine).

Cytotoxicity (MTT Assay)

To ensure observed effects are not due to cell death:

-

Cell Line: HEK-293 or HepG2.

-

Exposure: 24 hours with 2-MBP (1-100 µM).

-

Readout: Absorbance at 570 nm (mitochondrial reductase activity).

References

-

Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

-

Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines." British Journal of Pharmacology.

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "BZP drug profile."

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

-

U.S. Department of Justice (2008). "Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class." National Institute of Justice.

Sources

Solubility of 1-(2-Methylbenzyl)piperazine dihydrochloride in DMSO and aqueous buffers

An In-depth Technical Guide on the Solubility of 1-(2-Methylbenzyl)piperazine Dihydrochloride in DMSO and Aqueous Buffers

Introduction: The Foundational Importance of Solubility

In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is not merely a preliminary step but a cornerstone of a successful research program. 1-(2-Methylbenzyl)piperazine dihydrochloride, a molecule featuring a substituted piperazine core, represents a class of structures frequently interrogated for biological activity. The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties.[1] However, before any meaningful biological assessment can occur, we must first address a fundamental question: how do we get this compound into solution in a reliable, reproducible, and relevant manner?

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a comprehensive, practical framework for determining and understanding the solubility of 1-(2-Methylbenzyl)piperazine dihydrochloride. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and interpret the resulting data to inform downstream applications, from high-throughput screening to formulation development.

Anticipated Physicochemical Profile: A Structural Rationale

The solubility behavior of 1-(2-Methylbenzyl)piperazine dihydrochloride is dictated by its molecular structure. A logical analysis of its constituent parts allows us to form a strong hypothesis about its properties.

-

The Piperazine Core: This six-membered ring contains two basic nitrogen atoms. In its parent form, piperazine is freely soluble in water.[2] The basicity of these nitrogens (with pKa values around 9.75 and 5.36 for the parent molecule) means their protonation state is highly dependent on pH.[1]

-

The 2-Methylbenzyl Group: This substituent introduces a significant hydrophobic (lipophilic) character to the molecule, which will generally decrease its solubility in aqueous media but enhance it in organic solvents.[3]

-

The Dihydrochloride Salt Form: The compound is supplied as a dihydrochloride salt, meaning both nitrogen atoms of the piperazine ring are protonated. This salt form is intentionally designed to enhance aqueous solubility compared to the free base, a common strategy in pharmaceutical development.[4]

Hypothesis: We anticipate that 1-(2-Methylbenzyl)piperazine dihydrochloride will exhibit high solubility in polar organic solvents like DMSO. Its aqueous solubility will be significant but critically dependent on pH, likely being highest at acidic pH where it remains fully protonated and decreasing as the pH increases and the molecule begins to deprotonate to its less soluble free base form.

Part 1: Solubility in Dimethyl Sulfoxide (DMSO)

The Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is the workhorse solvent of early-stage drug discovery. Its power lies in its ability to dissolve an exceptionally broad range of both polar and nonpolar compounds, making it an ideal vehicle for creating high-concentration stock solutions for chemical libraries.[5][6][7] Determining the maximum solubility in DMSO is a critical first step, as it defines the upper concentration limit for all subsequent in vitro assays.

Diagram: Workflow for Thermodynamic DMSO Solubility Determination

Caption: Workflow for determining thermodynamic solubility in DMSO.

Experimental Protocol: Thermodynamic Solubility in DMSO

This protocol is designed to determine the true equilibrium solubility, providing a robust and reliable value.

Materials:

-

1-(2-Methylbenzyl)piperazine dihydrochloride

-

Anhydrous, high-purity DMSO[8]

-

Calibrated analytical balance

-

Vortex mixer

-

Benchtop microcentrifuge

-

Calibrated micropipettes

-

2 mL microcentrifuge tubes

-

HPLC system with UV detector

Methodology:

-

Preparation of a Supersaturated Slurry: a. Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.[8] b. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. c. Vortex the mixture vigorously for 2-5 minutes. The goal is to create a slurry with visible, undissolved solid material. If all the compound dissolves, add small, pre-weighed increments of solid until a persistent precipitate is observed. This ensures that the solution is saturated.[8]

-

Equilibration: a. Incubate the slurry at a constant temperature (e.g., 25 °C) for 24 hours.[8] b. Use an orbital shaker or rotator to ensure continuous, gentle mixing. This step is critical for allowing the dissolution process to reach thermodynamic equilibrium.

-

Separation of Solid from Supernatant: a. Centrifuge the slurry at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[8] b. Causality Check: Centrifugation is superior to filtration at this stage, as filtration can lead to compound loss through non-specific binding to the filter membrane, especially for "sticky" compounds.

-

Sample Preparation and Quantification: a. Carefully withdraw a known volume of the clear supernatant (e.g., 20 µL) without disturbing the pellet. b. Perform a large initial dilution (e.g., 1:100) into a known volume of DMSO to prevent precipitation upon cooling or contact with atmospheric moisture. c. Prepare a series of further dilutions and quantify the compound concentration using a validated HPLC-UV method against a standard calibration curve prepared from a known-concentration stock.

-

Data Reporting: a. Calculate the original concentration in the supernatant based on the dilutions. a. The final solubility should be reported in both mg/mL and mM units.

| Solvent | Temperature | Thermodynamic Solubility (mM) | Thermodynamic Solubility (mg/mL) |

| Anhydrous DMSO | 25 °C | Hypothetical Value: >200 mM | Hypothetical Value: >50.6 mg/mL |

Part 2: Solubility in Aqueous Buffers

The Critical Influence of pH

For an ionizable compound like 1-(2-Methylbenzyl)piperazine dihydrochloride, aqueous solubility is not a single value but a profile that changes with pH.[9] This is fundamentally important because the pH of the gastrointestinal tract varies from highly acidic (pH 1-2) in the stomach to near-neutral (pH 6.5-7.5) in the small intestine.[10] Therefore, understanding the pH-solubility profile is essential for predicting oral absorption and ensuring compound stability and availability in cell-based assays buffered at physiological pH (typically 7.4).

The two basic nitrogens of the piperazine ring are the key players. At low pH, both nitrogens will be protonated (N⁺H₂), maximizing interaction with water and leading to higher solubility. As the pH increases, the nitrogens will sequentially deprotonate, leading to a more neutral, less polar, and thus less water-soluble species.

Diagram: Relationship Between pH, Ionization, and Solubility

Caption: Expected relationship between pH, ionization state, and aqueous solubility.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic solubility, providing the most accurate and relevant data for biopharmaceutical assessment.[11][12]

Materials:

-

1-(2-Methylbenzyl)piperazine dihydrochloride

-

Reagents for buffer preparation (e.g., potassium chloride, hydrochloric acid, sodium phosphate salts)[13][14]

-

Calibrated pH meter

-

Shaking incubator or water bath

-

Filtration device (e.g., 96-well filter plates or syringe filters with low protein binding, e.g., PVDF)

-

HPLC system with UV detector

Methodology:

-

Buffer Preparation: a. Prepare buffers at relevant physiological pH values. Common choices include:

- pH 1.2: Simulating gastric fluid (e.g., 0.1 N HCl or KCl/HCl buffer).[10]

- pH 6.8 or 7.4: Simulating intestinal fluid and physiological/cell culture conditions (e.g., phosphate-buffered saline, PBS).[10] b. Trustworthiness Check: Always verify the final pH of the buffer with a calibrated pH meter after all components are dissolved.[15] Prepare buffers at the temperature of the experiment, as pH can be temperature-dependent.[16]

-

Preparation of Saturated Solution: a. Add an excess of the solid compound to a known volume of each buffer in a sealed container (e.g., glass vial). A visual excess of solid must remain throughout the experiment. b. The Co-Solvent Dilemma: In high-throughput screening, a "kinetic" solubility is often measured by diluting a DMSO stock into buffer.[17][18] While faster, this can create supersaturated solutions and the DMSO itself can increase apparent solubility.[11] For a definitive thermodynamic value, starting with the solid compound is required.

-

Equilibration: a. Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours.[3] The longer time ensures equilibrium, especially if the compound may undergo polymorphic transformations.

-

Sample Collection and Separation: a. After equilibration, allow the samples to stand briefly to let the solid settle. b. Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 or 0.45 µm filter to remove all undissolved particles. c. Self-Validating Protocol: To ensure the compound is not lost to filter binding, a recovery test should be performed. Filter a known concentration of the compound (below its solubility limit) and compare the concentration of the filtrate to the starting solution.

-

Quantification and Data Reporting: a. Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method. b. Quantify the concentration using a validated HPLC-UV method against a standard curve. c. Report the results in a pH-solubility profile.

| Aqueous Buffer (Temperature: 25 °C) | pH | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

| 0.1 N HCl | 1.2 | Hypothetical Value: 25,000 | Hypothetical Value: 95,220 |

| Phosphate Buffer | 6.8 | Hypothetical Value: 850 | Hypothetical Value: 3,238 |

| Phosphate-Buffered Saline (PBS) | 7.4 | Hypothetical Value: 210 | Hypothetical Value: 799 |

Summary and Practical Recommendations for Researchers

This guide provides a framework for rigorously determining the solubility of 1-(2-Methylbenzyl)piperazine dihydrochloride. Based on its structure as a dihydrochloride salt of a lipophilic piperazine derivative, we can make the following actionable recommendations:

-

Stock Solutions: The compound is expected to be highly soluble in DMSO (>50 mg/mL). Preparing a high-concentration stock (e.g., 50-100 mM) in anhydrous DMSO is a sound strategy. Store these stocks in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

-

Aqueous Assay Preparation: When preparing working solutions for aqueous assays (e.g., cell culture), it is critical to add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around. This helps mitigate precipitation. The final DMSO concentration should be kept low, typically below 0.5%, to minimize its own biological effects and influence on the compound's behavior.[19]

-

pH Considerations: Be mindful of the significant pH-dependent solubility. For cell-based assays in bicarbonate-buffered media (pH ~7.4), the compound's solubility will be much lower than in acidic solutions. It is crucial to ensure the final concentration in the assay does not exceed the thermodynamic solubility at that specific pH to avoid compound precipitation and artifactual results.

-

Safety: 1-(2-Methylbenzyl)piperazine and its salts may cause skin and eye irritation.[20][21] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the solid and its solutions.

By applying these robust methodologies and understanding the chemical principles behind them, researchers can generate reliable solubility data that will serve as a solid foundation for the successful advancement of their scientific investigations.

References

-

National Center for Biotechnology Information. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Retrieved from [Link]

-

PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved from [Link]

- Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.

-

Latent Semantic Indexing. (2026, February 7). DMSO: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Methylbenzyl)piperazine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 4.1.3. BUFFER SOLUTIONS. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2). PubChem. Retrieved from [Link]

-

SWGDrug. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(2-Methylbenzyl)piperazine, min 97%, 1 gram. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2011, January). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Piperazine [medbox.iiab.me]

- 3. benchchem.com [benchchem.com]

- 4. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. antbioinc.com [antbioinc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. raytor.com [raytor.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

- 15. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. Buffers for Biochemical Reactions [worldwide.promega.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to In Vitro Neurotoxicity Studies of N-Benzylpiperazine Analogues

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro neurotoxicity of N-benzylpiperazine (BZP) analogues. These synthetic compounds, often found in "designer drugs," present a significant public health concern due to their amphetamine-like stimulant effects and potential for neurotoxicity.[1][2] This document moves beyond a simple recitation of protocols to offer a deep dive into the causal logic behind experimental design, ensuring a robust and self-validating approach to neurotoxicity assessment.

Section 1: Foundational Understanding of BZP Analogue Neurotoxicity

N-benzylpiperazine and its analogues, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-methoxyphenyl)piperazine (MeOPP), are known to primarily target monoaminergic systems in the central nervous system (CNS).[3][4] Their neurotoxic potential stems from their ability to induce oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death in neuronal populations.[5][6]

A critical first step in any in vitro study is to consider the metabolic activation of these compounds. The metabolism of BZP, for instance, can lead to the formation of metabolites like N-benzylethylenediamine (BEDA), which may possess their own distinct neurotoxic profiles.[7][8][9][10] Therefore, incorporating metabolic competency into in vitro models, or directly testing known metabolites, is crucial for a comprehensive risk assessment.

Key Mechanistic Pillars of BZP Analogue Neurotoxicity

Our experimental design will be built around interrogating three core pillars of BZP-induced neurotoxicity:

-

Mitochondrial Dysfunction & Oxidative Stress: BZP analogues have been shown to disrupt mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[11][12] This oxidative stress can damage cellular components, including DNA.[11]

-

Apoptotic Cell Death: The cascade initiated by mitochondrial dysfunction and oxidative stress often culminates in programmed cell death, or apoptosis. This is characterized by the activation of caspases, a family of proteases that execute the apoptotic process.[5][11][12]

-

Disruption of Neurotransmitter Homeostasis: BZP analogues can interfere with the reuptake and release of key neurotransmitters like dopamine and serotonin, which can contribute to their neurotoxic effects.[4][13] Some analogues may also inhibit monoamine oxidase (MAO), an enzyme critical for neurotransmitter degradation.[14][15][16]

The following diagram illustrates the proposed signaling pathway leading to BZP-induced neurotoxicity.

Caption: Proposed signaling pathway of BZP-induced neurotoxicity.

Section 2: Designing a Robust In Vitro Model System

The choice of an appropriate in vitro model is paramount for obtaining physiologically relevant data. While no single model can perfectly replicate the complexity of the in vivo brain, a well-chosen system can provide invaluable insights into mechanisms of neurotoxicity.[17][18][19]

Selecting the Right Neuronal Cell Model

For initial screening and mechanistic studies, human neuroblastoma cell lines such as SH-SY5Y are a common choice due to their dopaminergic phenotype and ease of culture.[5][20] However, for more advanced studies, consider the use of:

-

Primary Neuronal Cultures: These offer a closer representation of the in vivo cellular environment but come with challenges in terms of sourcing and variability.

-

Human Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: These provide a patient-specific and physiologically relevant model, allowing for the investigation of genetic predispositions to neurotoxicity.[17][21][22] Co-cultures of iPSC-derived neurons and astrocytes can further enhance the model's predictive validity.[23]

The Importance of Blood-Brain Barrier Modeling

A significant hurdle for any neurotoxicant is crossing the blood-brain barrier (BBB).[24][25][26] In vitro BBB models, ranging from simple 2D transwell systems to more complex 3D microfluidic "BBB-on-a-chip" platforms, are essential for assessing the brain penetrance of BZP analogues.[21][24][26] These models typically involve co-culturing brain endothelial cells with astrocytes and pericytes to recapitulate the barrier properties of the BBB.[21][24]

The following diagram outlines a general workflow for assessing BBB penetration and subsequent neurotoxicity.

Caption: Experimental workflow for BBB penetration and neurotoxicity testing.

Section 3: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments central to a BZP analogue neurotoxicity study.

Cell Viability and Cytotoxicity Assays

The initial assessment of neurotoxicity involves determining the concentration-dependent effects of the BZP analogues on cell viability. The two most common and complementary assays are the MTT and LDH assays.[27][28]

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells.[29][30]

-

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the BZP analogue for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

3.1.2 LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.[27][28][29][31]

-

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[28]

-

Protocol:

-

Culture and treat cells as described for the MTT assay.

-

Collect the cell culture supernatant from each well.

-

In a separate 96-well plate, add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).

-

| Assay | Principle | Endpoint | Advantages | Disadvantages |

| MTT | Mitochondrial reductase activity | Cell Viability | High throughput, sensitive | Can be affected by changes in metabolic rate |

| LDH | Cell membrane integrity | Cytotoxicity | High throughput, non-destructive to remaining cells | Less sensitive for early apoptosis |

Oxidative Stress Assays

3.2.1 Intracellular ROS Production

The production of reactive oxygen species can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Culture and treat cells with BZP analogues.

-

Load the cells with DCFH-DA solution and incubate.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader or fluorescence microscope.

-

3.2.2 Glutathione (GSH) Levels

GSH is a major intracellular antioxidant. A decrease in its levels is indicative of oxidative stress.

-

Principle: GSH levels can be quantified using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product.

-

Protocol:

-

Treat cells and then lyse them to release intracellular contents.

-

Add the cell lysate to a reaction mixture containing DTNB.

-

Measure the absorbance at 412 nm.

-

Quantify GSH levels using a standard curve.

-

Apoptosis Assays

3.3.1 Caspase-3/7 Activity

Activation of executioner caspases like caspase-3 and -7 is a hallmark of apoptosis.

-

Principle: This assay uses a luminogenic or fluorogenic substrate that is cleaved by active caspase-3/7, producing a signal proportional to enzyme activity.

-

Protocol:

-

Culture and treat cells in a 96-well plate.

-

Add the caspase-3/7 reagent directly to the wells.

-

Incubate at room temperature.

-

Measure luminescence or fluorescence.

-

Section 4: Advanced Investigations and Considerations

Monoamine Transporter and Receptor Interaction

To understand the impact on neurotransmitter systems, in vitro assays can be employed to assess the interaction of BZP analogues with dopamine transporters (DAT), serotonin transporters (SERT), and various serotonin receptors.[13][32] This can involve radioligand binding assays or functional assays measuring neurotransmitter uptake or release in synaptosomes or transfected cell lines.

Serotonin Syndrome Potential

Some BZP analogues, particularly when combined with other serotonergic drugs, can contribute to serotonin syndrome, a potentially life-threatening condition.[33][34][35][36] In vitro models using primary neuronal cultures or iPSC-derived serotonergic neurons can be used to investigate the effects of these compounds on serotonin release, reuptake, and receptor activation, providing insights into their potential to induce this syndrome.[33][37]

Section 5: Data Interpretation and Validation

When interpreting data, it is crucial to consider the concentration-response relationship. The EC50 (half-maximal effective concentration) values derived from these assays provide a quantitative measure of the potency of each BZP analogue. Comparing the EC50 values for different endpoints (e.g., cytotoxicity vs. ROS production) can provide insights into the sequence of events in the neurotoxic cascade.

References

-

Persona, K., Polus, A., Galska, J., Gruca, A., Dembińska-Kieć, A., & Piekoszewski, W. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(4), 558–568. Available from: [Link]

-

Sivandzade, F., & Cucullo, L. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available from: [Link]

-

Al-Ahmad, A. (Year unavailable). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Available from: [Link]

-

Sivandzade, F., & Cucullo, L. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies. PMC - NIH. Available from: [Link]

-

Sivandzade, F., & Cucullo, L. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. PubMed. Available from: [Link]

-

Zhang, Y., et al. (2025). Advances in in vitro blood–brain barrier models: Integrating bioprinting with microfluidic chips for compound evaluation. AccScience. Available from: [Link]

-

Persona, K., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research. Available from: [Link]

-

Majrashi, M., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. Available from: [Link]

-

Majrashi, M., et al. (2018). Dopaminergic neurotoxic effects of 3-TFMPP derivatives. PubMed. Available from: [Link]

-

Majrashi, M., et al. (2018). Dopaminergic neurotoxic effects of 3-TFMPP derivatives. ResearchGate. Available from: [Link]

-

Tsutsumi, H., et al. (Year unavailable). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology. Available from: [Link]

-

Malan, S. F., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. PubMed. Available from: [Link]

-

Shusharina, M., et al. (Year unavailable). Serotonin in psychiatry: in vitro disease modeling using patient-derived neurons. University of Haifa. Available from: [Link]

-

Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed. Available from: [Link]

-

NeuroProof. (Year unavailable). Neuronal Cell viability and cytotoxicity assays. NeuroProof. Available from: [Link]

-

Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed. Available from: [Link]

-

UNODC. (2008). Details for Piperazines. unodc.org. Available from: [Link]

-

Arbo, M. D., et al. (2025). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. ResearchGate. Available from: [Link]

-

Glennon, R. A. (2025). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. ResearchGate. Available from: [Link]

-

Sheikh, N. (2023). Developmental Neurotoxicity and Pharmaceutical Research Using In Vitro Models. Acta Chim Pharm Indica. Available from: [Link]

-

Creative Biolabs. (Year unavailable). Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs. Available from: [Link]

-

Arbo, M. D., et al. (2012). Piperazine compounds as drugs of abuse. PubMed. Available from: [Link]

-

Liu, H., et al. (2020). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion Biosystems. Available from: [Link]

-

Evotec. (Year unavailable). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec. Available from: [Link]

-

European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile. emcdda.europa.eu. Available from: [Link]

-

González-Gómez, M., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Available from: [Link]

-

Gee, P., et al. (2025). Benzylpiperazine: A drug of abuse?. ResearchGate. Available from: [Link]

-

Semantic Scholar. (Year unavailable). 1-Benzylpiperazine and other piperazine-based stimulants. Semantic Scholar. Available from: [Link]

-

Harry, G. J., et al. (Year unavailable). In vitro techniques for the assessment of neurotoxicity. PMC. Available from: [Link]

-

González-Gómez, M., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Karger Publishers. Available from: [Link]

-

Foong, A. L., et al. (2019). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. PMC - NIH. Available from: [Link]

-

Dhanasekaran, M., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. ResearchGate. Available from: [Link]

-

Arbo, M. D., et al. (Year unavailable). Piperazine compounds as drugs of abuse. BioKB. Available from: [Link]

-

Wang, R. Z., et al. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. PMC. Available from: [Link]

-

Kim, D., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Available from: [Link]

-

Allen, C. N., & Bayles, K. W. (Year unavailable). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available from: [Link]

-

Foong, A. L., et al. (2025). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. ResearchGate. Available from: [Link]

-

DEA Diversion Control Division. (Year unavailable). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA. Available from: [Link]

-

Takara Bio. (Year unavailable). Cell viability and proliferation measurement. Takara Bio. Available from: [Link]

-

Department of Justice. (Year unavailable). BZP Fast Facts. justice.gov. Available from: [Link]

-

Georgieva, M., & Malinova, M. (2021). Experimental Serotonin Syndrome: Effects of GABA-ergic Medications and 5-HT 2 -Antagonists. IntechOpen. Available from: [Link]

-

Wagstaff, G. B., et al. (2017). The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. PubMed. Available from: [Link]

-

Petzer, J. P., & Harvey, B. H. (2013). Inhibition of monoamine oxidase by phthalide analogues. PubMed. Available from: [Link]

-

Wood, D. M., & Dargan, P. I. (Year unavailable). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available from: [Link]

-

Expert Committee on Drug Dependence. (Year unavailable). N-benzylpiperazine. WHO. Available from: [Link]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. Piperazine compounds as drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. karger.com [karger.com]

- 11. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Details for Piperazines [unodc.org]

- 14. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The monoamine oxidase inhibition properties of selected structural analogues of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of monoamine oxidase by phthalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]

- 19. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]

- 23. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]

- 24. medical.researchfloor.org [medical.researchfloor.org]

- 25. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Advances in in vitro blood–brain barrier models: Integrating bioprinting with microfluidic chips for compound evaluation [accscience.com]

- 27. neuroproof.com [neuroproof.com]

- 28. Cell viability and proliferation measurement [takarabio.com]

- 29. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 31. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. esmed.org [esmed.org]

- 33. The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Experimental Serotonin Syndrome: Effects of GABA-ergic Medications and 5-HT2-Antagonists | IntechOpen [intechopen.com]

- 37. cris.haifa.ac.il [cris.haifa.ac.il]